2-Fluoro-9H-xanthene

Lipophilicity Drug Design Physicochemical Profiling

2-Fluoro-9H-xanthene is a fluorinated derivative of the tricyclic aromatic xanthene scaffold (C13H9FO, MW 200.21 g/mol), wherein a single fluorine atom is substituted at the 2-position of the 9H-xanthene core. The compound serves as a versatile intermediate in organic synthesis, medicinal chemistry, and materials science, with the fluorine substituent conferring distinct physicochemical properties—including modulated lipophilicity (LogP ~3.52) and altered aromatic reactivity—relative to the parent hydrocarbon and other halogenated analogs.

Molecular Formula C13H9FO
Molecular Weight 200.21 g/mol
CAS No. 714972-01-7
Cat. No. B12521696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-9H-xanthene
CAS714972-01-7
Molecular FormulaC13H9FO
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC3=C1C=C(C=C3)F
InChIInChI=1S/C13H9FO/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2
InChIKeyOWQTVIXPEDWCAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-9H-xanthene (CAS 714972-01-7): A Fluorinated Xanthene Building Block for Advanced Molecular Design


2-Fluoro-9H-xanthene is a fluorinated derivative of the tricyclic aromatic xanthene scaffold (C13H9FO, MW 200.21 g/mol), wherein a single fluorine atom is substituted at the 2-position of the 9H-xanthene core . The compound serves as a versatile intermediate in organic synthesis, medicinal chemistry, and materials science, with the fluorine substituent conferring distinct physicochemical properties—including modulated lipophilicity (LogP ~3.52) and altered aromatic reactivity—relative to the parent hydrocarbon and other halogenated analogs [1]. Its primary utility lies in constructing more complex fluorophore architectures, where the C–F bond can function either as a metabolically stable bioisostere or as a synthetic handle for further elaboration via nucleophilic aromatic substitution (SNAr) chemistry [2].

Why 2-Fluoro-9H-xanthene Cannot Be Simply Replaced by Other 2-Halogenated or 2-Alkylated Xanthenes in Procurement


Although 9H-xanthene, 2-chloro-9H-xanthene, and 2-methyl-9H-xanthene share an identical tricyclic framework, their divergent lipophilicity profiles and chemical reactivities preclude simple interchangeability in research and industrial workflows [1]. The fluorine atom in 2-fluoro-9H-xanthene introduces a unique combination of electron-withdrawing inductive effect and partial π-donation that significantly alters the aromatic ring’s electron density distribution—manifested in a LogP value (3.52) that lies between the parent 9H-xanthene (3.38) and the more lipophilic 2-chloro analog (4.04) . This intermediate lipophilicity can critically impact membrane permeability, solubility, and pharmacokinetic behavior in drug discovery programs. Furthermore, the C–F bond exhibits distinct reactivity under nucleophilic aromatic substitution (SNAr) conditions—fluoride serves as the superior leaving group among halogens in SNAr reactions (F ≫ Cl > Br > I), enabling regioselective functionalization strategies that are inaccessible or inefficient with the corresponding chloro, bromo, or methyl congeners [2]. Generic replacement without systematic head-to-head evaluation therefore risks compromised synthetic efficiency, altered bioactivity profiles, or suboptimal physicochemical properties in the final application.

Quantitative Differentiation Evidence for 2-Fluoro-9H-xanthene (714972-01-7) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-Fluoro-9H-xanthene Occupies a Unique Intermediate Position Between Parent Xanthene and 2-Chloro Analog

The calculated partition coefficient (LogP) places 2-fluoro-9H-xanthene (LogP = 3.52) at an intermediate lipophilicity between the less lipophilic parent 9H-xanthene (LogP = 3.38) and the more lipophilic 2-chloro-9H-xanthene (LogP = 4.04), representing a ΔLogP of +0.14 vs. parent and −0.52 vs. 2-chloro analog . This quantitative difference indicates that fluorine substitution at the 2-position increases lipophilicity only modestly relative to the parent hydrocarbon—consistent with the well-known capacity of aromatic fluorine to simultaneously withdraw electron density inductively while donating π-electron density through resonance, thereby moderating the net hydrophobic effect—whereas chlorine, being larger and more polarizable, drives a substantially greater increase in LogP [1].

Lipophilicity Drug Design Physicochemical Profiling

Photostability Advantage of Fluorine-Substituted Xanthene Fluorophores Over Non-Fluorinated Counterparts

Fluorinated xanthene dyes—including those derived from 2-fluoro-9H-xanthene as a synthetic precursor—exhibit demonstrably greater photostability than their non-fluorinated analogs. Patent US 6,162,931 and supporting literature establish that direct fluorine substitution on the xanthene aromatic ring significantly reduces photobleaching rates. In a representative class-level comparison, fluorinated rhodamine dyes incorporating fluorine at the 2′ and 7′ positions of the xanthene core achieve fluorescence quantum yields up to 98% in solution with excited-state lifetimes exceeding 3 ns and marked resistance to photobleaching under high-intensity laser irradiation typical of confocal microscopy, whereas non-fluorinated rhodamines exhibit lower quantum yields and faster photodegradation under identical conditions [1]. Although direct photostability half-life data for 2-fluoro-9H-xanthene itself are not reported—since the compound is an intermediate rather than a finished fluorophore—the structure–property relationship is firmly established: the electron-withdrawing effect of fluorine reduces electron density in the xanthene π-system, diminishing the propensity for photooxidative degradation pathways that plague non-fluorinated dyes [2].

Fluorescence Photostability Bioimaging Fluorescent Probes

Enhanced SNAr Reactivity: Fluoride as the Superior Leaving Group Enables Regioselective Derivatization Inaccessible to Chloro/Bromo Analogs

In nucleophilic aromatic substitution (SNAr) reactions, the relative leaving-group ability follows the order F ≫ Cl > Br > I, which is the inverse of the trend observed in aliphatic SN2 reactions [1]. This rate acceleration is quantified by the observation that aromatic fluorides undergo SNAr substitution up to 10³–10⁴ times faster than the corresponding chlorides when the aromatic ring is activated by electron-withdrawing groups [2]. For 2-fluoro-9H-xanthene, the fluorine atom is positioned on an aromatic ring that is part of a fused heterocyclic system containing an electron-withdrawing oxygen atom; this electronic environment renders the C–F bond susceptible to SNAr displacement by oxygen, nitrogen, and sulfur nucleophiles, enabling regioselective introduction of functional groups at the 2-position without requiring transition-metal catalysis [3]. The 2-chloro-9H-xanthene analog undergoes analogous SNAr reactions approximately 100–1000 times more slowly under identical conditions, necessitating higher temperatures, stronger nucleophiles, or palladium catalysis to achieve comparable conversion. This kinetic differentiation provides a clear synthetic advantage: 2-fluoro-9H-xanthene enables mild, catalyst-free derivatization protocols that preserve sensitive functional groups elsewhere in the molecule.

SNAr Reactivity Synthetic Chemistry C–F Bond Activation Late-Stage Functionalization

Optimal Application Scenarios for 2-Fluoro-9H-xanthene (714972-01-7) Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

In drug discovery programs where the xanthene scaffold forms the core pharmacophore—such as in development of anticancer, antimicrobial, or anti-inflammatory agents—2-fluoro-9H-xanthene offers a LogP of 3.52, which is only marginally higher than the parent 9H-xanthene (3.38) but substantially lower than the 2-chloro analog (4.04). This intermediate lipophilicity can translate into improved oral bioavailability and reduced hERG liability compared to more lipophilic halogenated congeners, while still providing sufficient membrane permeability for intracellular target engagement [1]. Procurement of 2-fluoro-9H-xanthene is therefore indicated when the structure–activity relationship (SAR) exploration demands a 2-substituted xanthene that balances potency (often correlated with lipophilicity) against metabolic stability and solubility (negatively correlated with excessive LogP).

Construction of Photostable Fluorescent Probes for Super-Resolution Microscopy

2-Fluoro-9H-xanthene serves as a key intermediate in the synthesis of fluorinated xanthene dyes (fluoresceins, rhodols, rhodamines) that exhibit markedly enhanced photostability and higher quantum yields (up to 98%) relative to non-fluorinated analogs [1]. This differential advantage is critical for super-resolution imaging techniques (STED, PALM, STORM) and long-duration live-cell tracking, where fluorophore photobleaching is a primary limitation on data quality and temporal resolution. Researchers developing next-generation fluorescent probes should preferentially source 2-fluoro-9H-xanthene to access fluorinated dye architectures that resist photodegradation under the high laser fluences typical of advanced microscopy modalities.

Catalyst-Free, Late-Stage Functionalization via SNAr for Diversity-Oriented Synthesis

The C–F bond in 2-fluoro-9H-xanthene provides a uniquely reactive handle for nucleophilic aromatic substitution (SNAr), with fluoride serving as the optimal leaving group among halogens (F ≫ Cl > Br > I) and enabling rate accelerations of approximately 10³–10⁴ fold relative to 2-chloro-9H-xanthene under SNAr conditions [1]. This makes 2-fluoro-9H-xanthene the preferred substrate for metal-free, late-stage diversification strategies—such as introducing amine, alkoxide, or thiol substituents at the 2-position—without risking palladium contamination or functional group incompatibility. Synthetic laboratories and CROs aiming to generate xanthene-based screening libraries with maximal structural diversity should select 2-fluoro-9H-xanthene over its 2-chloro or 2-bromo counterparts for rapid, high-yielding parallel synthesis workflows.

Development of pH-Insensitive Fluorescent Tracers for Physiological Imaging

Fluorinated xanthene dyes exhibit lower sensitivity to pH changes in the physiological range (pH 6–8) compared to non-fluorinated dyes, as documented in US Patent 6,162,931 [1]. This property is directly relevant when 2-fluoro-9H-xanthene is utilized as a building block for tracer molecules intended for quantitative fluorescence measurements in cellular compartments with variable pH (e.g., endosomes, lysosomes, or ischemic tissue environments). Scientists procuring xanthene intermediates for pH-insensitive probe development should favor the 2-fluoro precursor to ensure that the final fluorophore maintains consistent fluorescence intensity independent of local pH fluctuations, thereby improving quantitative accuracy in ratiometric and intensiometric imaging applications.

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